1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine” is not explicitly mentioned in the sources I found .

Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine” is not explicitly mentioned in the sources I found .

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine” are not explicitly mentioned in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine” are not explicitly mentioned in the sources I found .

Wissenschaftliche Forschungsanwendungen

Pharmacology: Potential Anticancer Agent

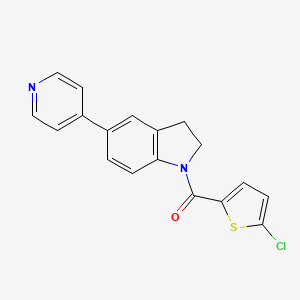

1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine: has been explored for its potential use as an anticancer agent. Research indicates that derivatives of this compound may interfere with tubulin polymerization, a critical process in cell division . By inhibiting this process, the compound could effectively halt the proliferation of cancer cells, offering a promising avenue for the development of new chemotherapeutic drugs.

Organic Synthesis: Indole Derivative Synthesis

In organic chemistry, 1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine serves as a precursor in the synthesis of indole derivatives through the Leimgruber-Batcho indole synthesis . This method is valuable for creating various substituted indoles, which are significant in pharmaceuticals and agrochemicals due to their biological activity.

Medicinal Chemistry: EGFR Inhibitor Research

The compound’s derivatives are being studied in medicinal chemistry for their role as third-generation EGFR (Epidermal Growth Factor Receptor) inhibitors . These inhibitors are crucial in the treatment of non-small cell lung cancer, and overcoming resistance to current treatments is a significant area of research.

Biochemistry: Enzyme Inhibition Studies

Biochemical research has utilized 1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine in studies related to enzyme inhibition. The compound’s structure allows it to bind to active sites of certain enzymes, potentially leading to the development of new inhibitors that can regulate biochemical pathways .

Chemical Engineering: Process Optimization

In chemical engineering, this compound is used to optimize synthetic processes. Its reactivity and stability under various conditions make it an excellent candidate for studying reaction kinetics and process efficiency, contributing to more sustainable and cost-effective industrial practices .

Industrial Applications: Safety and Handling

The compound’s safety profile and handling procedures are of industrial importance. Understanding its physical and chemical properties ensures safe manufacturing, storage, and disposal practices, which is essential for maintaining workplace safety and environmental standards .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

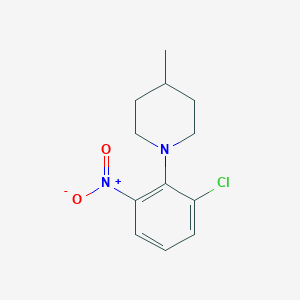

IUPAC Name |

1-(2-chloro-6-nitrophenyl)-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-9-5-7-14(8-6-9)12-10(13)3-2-4-11(12)15(16)17/h2-4,9H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLQJMZOJIPGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2863087.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B2863097.png)

![2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2863098.png)

![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2863105.png)

![{[7-(2-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2863106.png)

![4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2863108.png)